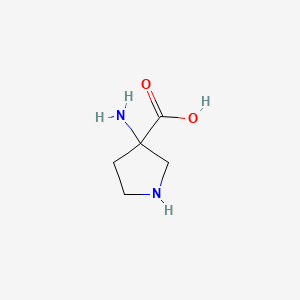
3-Aminopyrrolidine-3-carboxylic acid
Übersicht
Beschreibung
3-Aminopyrrolidine-3-carboxylic acid (3-APA) is a compound with the molecular formula C5H10N2O2 . It is also known by other names such as Cucurbitin chloride and MFCD08234553 . It is a versatile compound that has been used in a variety of scientific research applications, including as a building block in organic synthesis, as a chiral auxiliary in asymmetric synthesis, and as a reagent in biochemistry, pharmacology, and medicinal chemistry.
Molecular Structure Analysis
The molecular structure of 3-APA includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The structure also includes a carboxylic acid group and an amino group . The InChI code for 3-APA is InChI=1S/C5H10N2O2/c6-5(4(8)9)1-2-7-3-5/h7H,1-3,6H2,(H,8,9) .Physical and Chemical Properties Analysis
3-APA is a colorless, odorless, crystalline solid with a melting point of 202-204°C. It has a molecular weight of 130.15 g/mol . Other computed properties include a Hydrogen Bond Donor Count of 3, a Hydrogen Bond Acceptor Count of 4, and a Rotatable Bond Count of 1 .Wissenschaftliche Forschungsanwendungen
Synthesis and Industrial Application
3-Aminopyrrolidine, as a building block, has been utilized in the synthesis of various pharmaceutically active substances. For example, an economical synthesis of tert-butyl (S)-3-aminopyrrolidine-1-carboxylate from L-aspartic acid has been developed, which is significant for industrial preparation due to its mild reaction conditions and cost-effectiveness (Han et al., 2018).
Asymmetric Synthesis in Pharmaceuticals
In pharmaceutical research, asymmetric synthesis of 3-aminopyrrolidine derivatives has been explored. For instance, the asymmetric synthesis and properties of the enantiomers of a potent antibacterial agent, featuring a 3-aminopyrrolidine structure, showed significant activity against aerobic and anaerobic bacteria (Rosen et al., 1988).
Catalytic Applications
3-Aminopyrrolidine derivatives have been used as catalysts in chemical reactions. Methyl 4-aminopyrrolidine-2-carboxylates catalyze asymmetric Michael additions of ketones to nitroalkenes, demonstrating the utility of these compounds in organic synthesis (Ruiz-Olalla et al., 2015).
Development of Antibacterial Agents
The compound 3-aminopyrrolidine has been incorporated into the structure of various antibacterial agents, as evidenced in the synthesis of pyridonecarboxylic acids with enhanced antibacterial activity (Egawa et al., 1984).
Chemical Analysis and Detection
3-Aminopyrrolidine derivatives, such as N-(3-aminopropyl)pyrrolidine, have been used as derivatization reagents for carboxylic acids in high-performance liquid chromatography, enhancing the detection sensitivity (Morita & Konishi, 2002).
Safety and Hazards
3-APA has several hazard statements including H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Wirkmechanismus
Target of Action
It is known that pyrrolidine derivatives, which include 3-aminopyrrolidine-3-carboxylic acid, have been used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It is known that the pyrrolidine ring and its derivatives have the ability to efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule .
Biochemical Pathways
It is known that pyrrolidine derivatives can influence various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that pyrrolidine derivatives can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Eigenschaften
IUPAC Name |
3-aminopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c6-5(4(8)9)1-2-7-3-5/h7H,1-3,6H2,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWAKXSZUASEUHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301001309 | |
| Record name | 3-Aminopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301001309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80546-88-9 | |
| Record name | 3-Aminopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301001309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
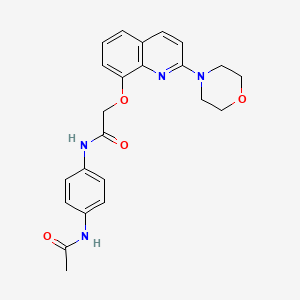
![N-[4-[[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]methyl]phenyl]acetamide](/img/structure/B2612616.png)
![4-cyano-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)benzamide](/img/structure/B2612617.png)

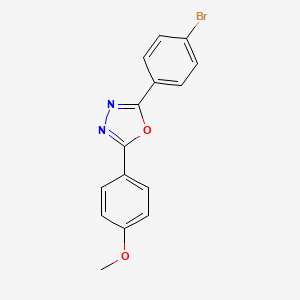
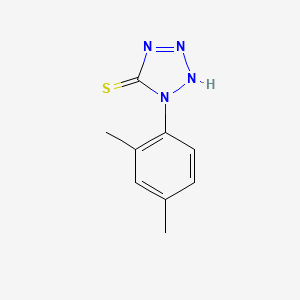
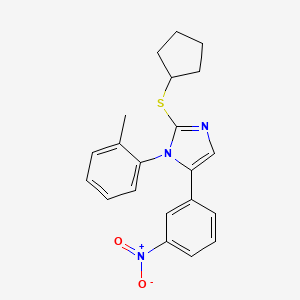
![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-fluorobenzamide](/img/structure/B2612626.png)

![(2E)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-phenylprop-2-enamide](/img/structure/B2612629.png)
![methyl 4-[3-(2-amino-1,3-thiazol-4-yl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoate hydrochloride](/img/structure/B2612632.png)
![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide](/img/structure/B2612633.png)
![4-[1-(4-Fluorophenyl)-1-(4-hydroxyphenyl)ethyl]phenol](/img/structure/B2612634.png)
![5-amino-N-(2-bromophenyl)-1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2612635.png)
